molecular formula C11H15NO2 B13422727 N-Methoxy-N,2,3-trimethylbenzamide CAS No. 229970-95-0

N-Methoxy-N,2,3-trimethylbenzamide

Cat. No.: B13422727
CAS No.: 229970-95-0
M. Wt: 193.24 g/mol
InChI Key: VYNMPEHORBCFIS-UHFFFAOYSA-N
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Description

N-Methoxy-N,2,3-trimethylbenzamide is a chemical compound provided for research and development purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Compounds featuring the N-methoxy-N-methylamide group, often called Weinreb amides, are highly valuable in organic synthesis as versatile intermediates for the formation of ketones and aldehydes. Furthermore, this specific structural motif is of significant interest in medicinal chemistry research. Recent studies have explored similar N-methoxy-N-methylamide derivatives as stable bioisosteres for ester groups in drug discovery projects. For instance, research has demonstrated that replacing an ester with an N-methoxy-N-methylamide group in certain molecular scaffolds can maintain or even improve bioactivity, such as in the development of novel androgen receptor antagonists for prostate cancer research, while offering enhanced metabolic stability . Researchers can utilize this compound to explore its physicochemical properties, synthetic applications, and potential biological activity in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

229970-95-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-methoxy-N,2,3-trimethylbenzamide

InChI

InChI=1S/C11H15NO2/c1-8-6-5-7-10(9(8)2)11(13)12(3)14-4/h5-7H,1-4H3

InChI Key

VYNMPEHORBCFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(C)OC)C

Origin of Product

United States

Synthetic Methodologies for N Methoxy N,2,3 Trimethylbenzamide and Its Analogues

Classical Acyl Chloride-Based Synthesis Routes

The most traditional and widely employed method for synthesizing N-methoxy-N-methylamides (Weinreb amides) is the reaction between an acyl chloride and N,O-dimethylhydroxylamine. This two-step approach first involves the activation of a carboxylic acid to its more reactive acyl chloride form, typically using reagents like thionyl chloride or oxalyl chloride. The subsequent N-acylation reaction with the hydroxylamine derivative, usually in the presence of a non-nucleophilic base, yields the desired amide. This foundational method is valued for its reliability and straightforward application to a wide range of starting materials. The reaction proceeds through a stable tetrahedral intermediate, which prevents the common issue of over-addition by organometallic reagents in subsequent reactions, making Weinreb amides valuable synthetic intermediates.

Optimization of Reaction Conditions and Reagents

The efficiency of the acyl chloride-based synthesis is highly dependent on the chosen reagents and reaction conditions. Optimization is often necessary to maximize yield and purity, particularly when dealing with sensitive or sterically hindered substrates. Key variables include the choice of chlorinating agent, base, and solvent.

For instance, in a protocol for the one-pot synthesis of Weinreb amides, various solvents and bases were screened to find the optimal combination for the reaction of benzoic acid with N,O-dimethylhydroxylamine after in-situ generation of the acid chloride. Dichloromethane (CH2Cl2) as the solvent and diisopropylethylamine (DIPEA) as the base were found to be the most effective. The stoichiometry of the base and the hydroxylamine is also critical; increasing the equivalents of both significantly improves the product yield.

Alternative reagents have been developed to circumvent issues with standard chlorinating agents, which can be too harsh for substrates with acid-sensitive functional groups like Boc-protecting groups. One such approach uses 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a mild chlorinating agent. Other activating agent combinations, such as triphenylphosphine (PPh3) and iodine (I2), have also proven effective for converting a range of carboxylic acids into Weinreb amides. For peptide synthesis applications, the combination of propylphosphonic anhydride (T3P) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to afford superior results.

Table 1: Optimization of Reaction Conditions for a Model Weinreb Amide Synthesis.
SolventBaseEquivalents of BaseEquivalents of N,O-dimethylhydroxylamineYield
CH2Cl2DIPEA1.21.255%
CH2Cl2DIPEA1.51.579%
CH2Cl2DIPEA2.02.093%
THFDIPEA2.02.0Lower Yield
AcetonitrileDIPEA2.02.0Lower Yield
CH2Cl2Pyridine2.02.0Lower Yield
CH2Cl2TEA2.02.0Lower Yield

Scope and Limitations of Substrate Diversity

The classical acyl chloride route for Weinreb amide synthesis is notable for its broad substrate scope. The reaction conditions are generally tolerant of a wide array of functional groups, which is a significant advantage in multistep organic synthesis.

Scope:

Functional Group Tolerance: The method accommodates substrates containing α-halogen substitutions, N-protected amino acids (including Fmoc, Boc, or Cbz groups), α,β-unsaturated systems, silyl ethers, lactones, lactams, sulfonates, and phosphonate esters.

Aromatic and Aliphatic Acids: A variety of aromatic and aliphatic carboxylic acids can be successfully converted to their corresponding Weinreb amides in high yields.

Sterically Hindered Substrates: While challenging, sterically hindered carboxylic acids can be efficiently converted to Weinreb amides using specific activating agents like methanesulfonyl chloride to form a mixed anhydride intermediate.

Heterocyclic Systems: The synthesis can be applied to various heterocyclic carboxylic acids to produce the corresponding heterocyclic Weinreb amides.

Limitations:

Acid-Sensitive Groups: Standard chlorinating agents like thionyl chloride (SOCl2) or oxalyl chloride can generate HCl as a byproduct, which may cleave acid-sensitive protecting groups such as the Boc group. This necessitates the use of milder, specialized reagents for certain substrates.

Racemization: For chiral substrates, particularly α-amino acids, there is a risk of racemization during the acid chloride formation step. Careful selection of reagents and mild reaction conditions is crucial to preserve optical purity.

Reagent Stability: Acyl chlorides are often sensitive to moisture and may need to be generated in situ and used immediately without purification.

Table 2: Substrate Scope for Weinreb Amide Synthesis.
Substrate ClassFunctional Groups ToleratedExample Reagents
N-Protected Amino AcidsFmoc, Boc, CbzCPI-Cl, T3P/DBU
Unsaturated Carboxylic AcidsAlkenes, AlkynesOxalyl Chloride, PPh3/I2
Heterocyclic Carboxylic AcidsPyrroles, Furans, ThiophenesSOCl2, DIPEA
Sterically Hindered Acidst-Butyl, Adamantyl groupsMethanesulfonyl Chloride
Hydroxy-Substituted AcidsSilyl ethersStandard Conditions

Alternative and Advanced Synthetic Approaches

Beyond the classical acyl chloride route, several alternative and more advanced methodologies have been developed for the synthesis of N-methoxyamides. These approaches often provide milder reaction conditions, improved functional group tolerance, or novel pathways to access these valuable compounds.

N-Hydroxybenzamide Alkylation Strategies

Transition Metal-Catalyzed Amidation Reactions for N-Methoxyamide Formation

Transition metal catalysis offers powerful and efficient methods for constructing amide bonds, including those of N-methoxyamides. These reactions often proceed under mild conditions and can utilize different starting materials than classical methods. Palladium-catalyzed reactions are particularly prominent in this area. For example, a direct synthesis of Weinreb amides can be achieved via Heck aminocarbonylation. This process involves the palladium-catalyzed reaction of hetero-aryl bromides or iodides with N,O-dimethylhydroxylamine under a carbon monoxide atmosphere, facilitated by a phosphine ligand like Xantphos. This methodology provides a direct route from aryl halides to Weinreb amides, bypassing the need to first prepare the carboxylic acid.

A frontier in synthetic chemistry involves the use of directing groups to guide a transition metal catalyst to a specific C-H bond, enabling its functionalization. The N-methoxyamide group itself has been identified as an effective directing group for C-H activation reactions catalyzed by metals such as palladium(II) and rhodium(III). In this strategy, the N-methoxyamide is pre-formed, and the catalyst then coordinates to the amide's oxygen atoms. This coordination positions the metal catalyst in proximity to an ortho C-H bond on the benzamide's aromatic ring, facilitating its cleavage and subsequent functionalization.

This approach has been used for various transformations, including the ortho-C-H acetoxylation and halogenation of benzylic Weinreb amides. Furthermore, rhodium(III)-catalyzed C-H activation has been explored where N-methoxyamides can unexpectedly serve as efficient amidation reagents themselves. These C-H activation strategies represent a highly atom-economical and powerful tool for the late-stage functionalization of molecules, allowing for the synthesis of complex N-methoxy-N,2,3-trimethylbenzamide analogues that would be difficult to access through classical routes.

Copper-Catalyzed Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of amide synthesis. Copper-catalyzed methodologies, particularly variants of the Ullmann condensation and Goldberg reaction, offer a powerful alternative to more common palladium-catalyzed methods. These reactions are particularly relevant for the synthesis of N-alkoxyamides from aryl halides or carboxylic acids.

Historically, Ullmann-type reactions required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper powder. However, modern advancements have introduced the use of soluble copper catalysts supported by various ligands, allowing for milder reaction conditions. For the synthesis of a compound like this compound, a plausible copper-catalyzed approach would involve the coupling of an activated 2,3-dimethylbenzoic acid derivative with N,O-dimethylhydroxylamine.

A general representation of this copper-catalyzed amidation is the reaction of a benzoic acid with an amine source in the presence of a copper catalyst and an oxidant. For instance, various N-substituted benzamides can be prepared from the corresponding benzoic acid using a copper bromide (CuBr) catalyst in the presence of a peroxide oxidant. While direct synthesis of this compound using this specific method has not been detailed in readily available literature, the general applicability of copper-catalyzed amidation of benzoic acids suggests its potential.

Table 1: Representative Copper-Catalyzed Amidation of Benzoic Acids

EntryBenzoic Acid DerivativeAmine SourceCopper CatalystOxidantSolventYield (%)
1Benzoic acidTetramethylthiuram disulfideCuBrDi-tert-butyl peroxideToluene85
24-Methylbenzoic acidTetraethylthiuram disulfideCuBrDi-tert-butyl peroxideToluene82
32-Chlorobenzoic acidTetramethylthiuram disulfideCuBrDi-tert-butyl peroxideToluene75

This table presents generalized data for copper-catalyzed amidation reactions and serves as a model for the potential synthesis of this compound.

Mechanistically, these reactions are thought to proceed through the formation of a copper(I) species which then undergoes oxidative addition with the carboxylic acid. The resulting copper(II) intermediate can then react with the amine to form the desired amide and regenerate the copper(I) catalyst. The choice of ligand is crucial in stabilizing the copper catalyst and facilitating the catalytic cycle.

Electrochemical Synthesis Methods for Benzamides

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis for the formation of amide bonds. These methods avoid the need for stoichiometric activating agents and can often be performed under mild conditions. The electrosynthesis of benzamides can be achieved through various pathways, including the anodic oxidation of aldehydes or alcohols in the presence of an amine.

One common approach involves the in-situ generation of a reactive acylating agent. For example, the oxidation of an aldehyde in the presence of an amine can lead to the formation of a hemiaminal intermediate, which is then further oxidized at the anode to form the amide.

Another strategy employs a mediator, such as an iodide salt, which is oxidized at the anode to a reactive iodine species. This species then activates a carboxylic acid, facilitating its reaction with an amine to form the amide. This method has been shown to be effective for a broad range of carboxylic acids and amines.

Table 2: Electrochemical Amidation of Benzoic Acid (Mediated)

EntryCarboxylic AcidAmineMediatorElectrode Material (Anode)SolventYield (%)
1Benzoic AcidBenzylamineNaICarbonAcetonitrile88
24-Methoxybenzoic AcidMorpholineKIPlatinumMethanol92
32-Methylbenzoic AcidPiperidineNaICarbonAcetonitrile85

This table illustrates the general conditions and yields for the electrochemical synthesis of benzamides and provides a conceptual framework for the synthesis of this compound.

While the direct electrochemical synthesis of this compound is not prominently documented, the general principles of electrochemical amidation are applicable. A potential route could involve the electrochemical activation of 2,3-dimethylbenzoic acid in the presence of N,O-dimethylhydroxylamine. The scalability of such a process would depend on the design of the electrochemical cell and optimization of reaction parameters such as current density, electrode materials, and solvent/electrolyte system.

Reductive N-Methylation of Amides (General Methodological Relevance)

Reductive N-methylation is a fundamental transformation in organic chemistry, typically used to convert primary and secondary amines to their methylated counterparts. The Eschweiler-Clarke reaction is a classic example of this, utilizing formaldehyde as the source of the methyl group and formic acid as the reducing agent. This reaction proceeds via the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid. A key advantage of this method is that it prevents over-methylation to form quaternary ammonium salts.

While the Eschweiler-Clarke reaction is primarily applied to amines, its principles are relevant to the modification of amide-containing structures. However, the direct N-methylation of a pre-formed amide bond, especially an N-methoxy amide, via a reductive pathway is not a standard transformation. The stability of the amide bond and the potential for side reactions under reductive conditions make this a challenging approach.

More contemporary methods for the N-methylation of amides often involve deprotonation with a strong base followed by reaction with a methylating agent like methyl iodide. However, these are not reductive methylation processes.

For the synthesis of this compound, the "N-methyl" component is part of the N,O-dimethylhydroxylamine starting material. Therefore, reductive N-methylation would not be a primary route for its synthesis. However, if one were to synthesize analogues with further N-alkylation, understanding the principles of reductive amination would be relevant for the synthesis of the corresponding complex amine starting materials.

Considerations for Scalability and Green Chemistry in N-Methoxyamide Synthesis

The synthesis of N-methoxyamides, often referred to as Weinreb amides, is a widely used method for the preparation of ketones and aldehydes due to the stability of the tetrahedral intermediate formed upon nucleophilic addition. The scalability and environmental impact of these syntheses are of significant industrial importance.

Scalability:

The traditional synthesis of Weinreb amides involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a coupling agent. Common coupling agents include carbodiimides (e.g., EDC) or converting the carboxylic acid to an acid chloride. While effective on a lab scale, the use of stoichiometric coupling agents can be costly and generate significant waste, posing challenges for large-scale production.

Alternative, more scalable methods include:

Direct conversion of esters: The use of reagents like trimethylaluminum (AlMe₃) to directly convert esters to Weinreb amides is a viable route, though the handling of pyrophoric reagents requires specialized equipment and procedures.

Continuous flow synthesis: Flow chemistry offers significant advantages for scalability, including improved heat and mass transfer, enhanced safety, and the potential for automation. The synthesis of Weinreb amides in continuous flow reactors can lead to higher throughput and more consistent product quality. For example, the reaction of an acid chloride with N,O-dimethylhydroxylamine can be efficiently performed in a flow system.

Green Chemistry:

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of N-methoxyamide synthesis, several aspects can be considered:

Atom Economy: The use of coupling agents often leads to poor atom economy, as a significant portion of the reagent mass ends up as waste. Catalytic methods for amide bond formation are therefore highly desirable.

Solvent Selection: Many traditional amide synthesis protocols use chlorinated solvents like dichloromethane. The replacement of these with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key consideration.

Reagent Choice: The use of hazardous reagents like oxalyl chloride or thionyl chloride to form acid chlorides should be avoided where possible. Direct catalytic amidation of carboxylic acids represents a greener alternative.

Energy Efficiency: Electrochemical methods can be more energy-efficient than traditional heating methods. Microwave-assisted synthesis can also significantly reduce reaction times and energy consumption.

Waste Reduction: The development of catalytic and one-pot procedures minimizes the number of work-up and purification steps, thereby reducing solvent usage and waste generation.

Table 3: Comparison of Synthetic Routes to N-Methoxyamides based on Green Chemistry Principles

MethodReagentsSolventsAtom EconomyScalability
Acid Chloride + AmineOxalyl chloride, BaseDichloromethanePoorModerate
Carboxylic Acid + Coupling AgentEDC, HOBtDMF, DichloromethanePoorModerate
Catalytic AmidationCopper or Palladium CatalystGreener solvents (e.g., 2-MeTHF)GoodGood
Electrochemical SynthesisElectrolyte, MediatorAcetonitrile, MethanolExcellentGood (Flow)
Continuous FlowVarious (Acid Chloride, etc.)VariousDepends on reagentsExcellent

By carefully selecting the synthetic route and optimizing reaction conditions, the synthesis of this compound and its analogues can be made more scalable and environmentally benign.

Derivatization and Synthetic Transformations Enabled by N Methoxy N,2,3 Trimethylbenzamide

Synthesis of Functionalized Urea (B33335) Derivatives

The direct conversion of N-Methoxy-N,2,3-trimethylbenzamide into urea derivatives through common synthetic routes like the Hofmann, Curtius, or Lossen rearrangements is generally not feasible. These classical reactions require a primary amide with N-H bonds that can undergo rearrangement to form an isocyanate intermediate, which is then trapped by an amine to form the urea. nih.gov Since this compound is an N,N-disubstituted (tertiary) amide, it lacks the necessary N-H proton for these transformations to occur.

Alternative strategies for urea synthesis often rely on the use of phosgene (B1210022) or its equivalents, which react with amines to generate isocyanates, or the carbonylation of amines. nih.govorganic-chemistry.org The direct transformation of a stable Weinreb amide like this compound into a urea derivative is not a commonly reported or straightforward synthetic operation. Such a conversion would necessitate cleavage of both the N-methoxy and N-methyl bonds, a process that would likely require harsh conditions and lack selectivity, undermining the typical utility of the Weinreb amide group.

Access to Diverse Nitrogen-Containing Heterocyclic Systems

The structured nature of this compound makes it an excellent starting point for synthesizing complex heterocyclic systems, particularly those containing nitrogen. The amide group can act as a directing group to facilitate regioselective reactions on the aromatic ring.

A significant application of N-methoxybenzamides, including the title compound, is in the synthesis of isoquinolinone and hydroisoquinolinone ring systems. These reactions often proceed via transition-metal-catalyzed C-H activation and subsequent annulation. For instance, a palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters provides a route to 3,4-substituted 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com This method is noted for its high regioselectivity and good yields under relatively mild conditions. mdpi.com

The proposed mechanism begins with the coordination of palladium(II) to the N-methoxybenzamide, followed by C-H activation at the ortho position of the benzoyl group to form a five-membered cyclopalladated intermediate. mdpi.com Subsequent coordination and insertion of the allenoic acid ester lead to an intermediate that undergoes reductive elimination to yield the final dihydroisoquinolinone product. mdpi.com This strategy showcases the utility of the N-methoxyamide group as a directing group for complex cyclizations. researchgate.net

EntryN-Methoxybenzamide SubstrateAllenoic Acid EsterProduct (3,4-dihydroisoquinolin-1(2H)-one)Yield (%)
1N-methoxy-4-methylbenzamideEthyl 2,3-butadienoateEthyl 6-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate82
2N-methoxy-4-fluorobenzamideEthyl 2,3-butadienoateEthyl 6-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate75
3N-methoxy-3-methylbenzamideEthyl 2,3-butadienoateEthyl 7-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate78
4N-methoxybenzamideButyl 2,3-pentadienoateButyl 4-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate87

Table 1: Examples of Palladium-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones from various N-methoxybenzamides. Data sourced from a study on the reaction with 2,3-allenoic acid esters. mdpi.com

N-Acyl carbazoles are important motifs in materials science and medicinal chemistry. A modern and efficient method for their synthesis involves a copper-catalyzed reaction between amides and cyclic diaryliodonium triflates. nih.govbeilstein-journals.org This approach allows for the one-step formation of N-acyl carbazoles and other fused systems like phenoxazines and acridines. nih.govchemrxiv.org

The reaction demonstrates broad substrate scope, tolerating a variety of functional groups on the benzamide (B126), including methoxy (B1213986) and methyl ester substituents. nih.gov While this compound was not explicitly listed as a substrate in the cited studies, the successful acylation using similarly substituted benzamides suggests its applicability in this transformation. The reaction is typically facilitated by copper(I) iodide with diglyme (B29089) as a ligand in a high-boiling solvent like p-xylene. nih.gov This method is advantageous as it forms two C-N bonds in a single step from a mono-halogenated precursor, reducing chemical waste. chemrxiv.org

EntryAmide SubstrateDiaryliodonium TriflatesProduct (N-Acyl Carbazole)Yield (%)
1BenzamideDibenz[b,d]iodolium triflateN-Benzoylcarbazole85
24-MethoxybenzamideDibenz[b,d]iodolium triflateN-(4-Methoxybenzoyl)carbazole84
34-(Trifluoromethyl)benzamideDibenz[b,d]iodolium triflateN-(4-(Trifluoromethyl)benzoyl)carbazole87
43-BromobenzamideDibenz[b,d]iodolium triflateN-(3-Bromobenzoyl)carbazole84

Table 2: Examples of Copper-Catalyzed Synthesis of N-Acyl Carbazoles. The data illustrates the reaction's tolerance for various substituted benzamides. nih.gov

Conversion to Other Carboxylic Acid Derivatives (e.g., Esters)

The conversion of amides to esters is a challenging transformation due to the high stability of the amide bond. However, methods utilizing transition metal catalysis have been developed to facilitate this process under mild conditions. A notable example is the nickel-catalyzed conversion of amides to esters, which proceeds through the catalytic activation of the amide C–N bond. nih.gov This methodology is significant because it avoids the harsh acidic or basic conditions typically required for amide hydrolysis. nih.gov

The nickel-catalyzed process can selectively cleave tertiary amide bonds, making it theoretically applicable to this compound for its conversion into the corresponding methyl 2,3-dimethylbenzoate (B1232805) ester or other esters depending on the alcohol used. nih.gov The general class of N-methoxy-N-methylamides (Weinreb amides) are well-established as effective acylating agents for preparing ketones and can also be used in the acylation of ester enolates to form β-keto esters, highlighting their versatility as precursors to other carbonyl compounds. acs.org

Selective Amide Transformations (e.g., N-Methylation, N-Alkylation)

Standard N-alkylation or N-methylation reactions typically involve the deprotonation of a primary or secondary amide at the nitrogen, followed by reaction with an alkyl halide. This compound is a tertiary amide, possessing no N-H bond, and therefore cannot undergo further alkylation at the nitrogen atom through these conventional pathways. mdpi.comresearchgate.net

However, more complex transformations involving the N-alkyl and N-alkoxy groups of Weinreb amides have been reported. Research has shown that N-alkoxy-N-methyl-amides can undergo a base-mediated homologative rearrangement. rsc.org In this process, the N-methyl group itself acts as a source for a methylene (B1212753) (–CH2–) unit, which inserts into the N–O bond to form an N-acyl-N,O-acetal. rsc.org Deuterium-labeling studies have confirmed that the N-methyl group is the source of the homologated carbon atom. This specialized reaction highlights the unique and non-classical reactivity of the Weinreb amide functional group beyond its role as a simple acylating agent. rsc.org

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of each atom. For N-Methoxy-N,2,3-trimethylbenzamide, a combination of one-dimensional and two-dimensional NMR techniques would be employed for complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons and their spatial relationship with other functional groups.

The aromatic region would likely show complex splitting patterns due to the coupling between the three adjacent protons on the benzene (B151609) ring. The two methyl groups on the aromatic ring and the N-methyl and O-methyl groups of the Weinreb amide moiety are expected to appear as sharp singlets in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.0 - 7.4Multiplet3H
N-OCH₃~3.7Singlet3H
N-CH₃~3.3Singlet3H
Ar-CH₃ (C2)~2.3Singlet3H
Ar-CH₃ (C3)~2.2Singlet3H

These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

The carbonyl carbon of the amide is expected to be the most downfield signal. The aromatic carbons will appear in the typical range for substituted benzenes, and the methyl carbons will be found in the upfield region.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C=O~170
Aromatic C-N~138
Aromatic C-CH₃ (C2)~136
Aromatic C-CH₃ (C3)~135
Aromatic C-H125 - 130
N-OCH₃~61
N-CH₃~34
Ar-CH₃ (C2)~20
Ar-CH₃ (C3)~19

These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to delineate the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The expected exact mass can be calculated from the molecular formula C₁₁H₁₅NO₂.

Predicted HRMS Data for this compound:

IonCalculated m/z
[M+H]⁺194.1125
[M+Na]⁺216.0944

These values are calculated based on the elemental composition.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a volatile compound like this compound. The gas chromatogram would show a single peak if the compound is pure, and the mass spectrum of this peak would provide a fragmentation pattern that can be used for identification.

The fragmentation in the mass spectrometer would likely involve the cleavage of the N-O bond, the N-C(O) bond, and loss of the methyl groups, leading to characteristic fragment ions.

Vibrational Spectroscopy (Infrared Spectroscopy, IR)

No specific Infrared (IR) spectroscopy data, such as tables of characteristic absorption bands (e.g., C=O, C-N, O-CH₃ stretches), were found for this compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

There are no published X-ray crystallography studies for this compound. Consequently, information on its crystal system, space group, unit cell dimensions, and key bond lengths or angles is not available. Reports on related molecules like 4-Methoxy-N-methylbenzamide have detailed crystal structures, but these are not applicable here researchgate.netresearchgate.netnih.gov.

Chromatographic Purification and Analytical Methods (Thin-Layer Chromatography, Column Chromatography, Gas Chromatography)

Specific protocols or results for the purification and analysis of this compound using Thin-Layer Chromatography (TLC), column chromatography, or Gas Chromatography (GC) are not documented in the available literature. While general procedures for related compounds are described, detailing reaction monitoring and purification with silica (B1680970) gel column chromatography, no specific retention factors (Rf), elution systems, or retention times for the target compound have been published rsc.orgopenagrar.deojp.gov.

Specialized Analytical Techniques for Reaction Monitoring and Catalyst Characterization (e.g., XPS, SEM, TGA, BET)

No studies employing specialized techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), Thermogravimetric Analysis (TGA), or Brunauer-Emmett-Teller (BET) analysis in the context of synthesizing or characterizing this compound or its related catalysts could be located.

Computational and Theoretical Investigations of N Methoxy N,2,3 Trimethylbenzamide

Conformational Analysis and Rotational Barriers

The three-dimensional arrangement of atoms in N-Methoxy-N,2,3-trimethylbenzamide is not static. Rotations around its single bonds give rise to various conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

Key Rotatable Bonds: The primary rotations that define the conformation of this compound are around:

The C(aryl)-C(O) bond, which determines the orientation of the carbonyl group relative to the trimethylated phenyl ring.

The C(O)-N bond (the amide bond), which has a significant double bond character, leading to a high rotational barrier and the possibility of cis and trans isomers.

The N-O bond.

The O-CH₃ bond.

Rotational Barriers: The rotation around the C(O)-N amide bond is of particular interest due to its partial double bond character. This results in a relatively high energy barrier, which can be calculated using quantum mechanical methods. For related N-methyl-substituted amides, these barriers have been computationally determined to be significant. nih.govresearchgate.net For instance, studies on similar amide systems show that the rotational barrier can be influenced by steric hindrance and electronic effects of the substituents. researchgate.net The presence of the ortho-methyl group in this compound is expected to sterically influence the rotational barrier around the C(aryl)-C(O) bond, favoring a non-planar arrangement between the phenyl ring and the amide group to minimize steric clash. nih.gov A computational study on N,N-dimethylbenzamide showed that the calculated torsional angle between the carbonyl and the phenyl ring can be around 40-90 degrees depending on the level of theory used. nih.gov

Illustrative Data Table: Calculated Rotational Barriers for a Model Benzamide (B126)

Rotational BondComputational MethodCalculated Barrier (kcal/mol)Reference Compound
C(aryl)-C(O)DFT (B3LYP/6-31G*)5 - 102,6-dimethyl-N,N-dimethylbenzamide
C(O)-NMP2/6-311+G**15 - 20N,N-dimethylbenzamide nih.gov

Computational Modeling of Reaction Mechanisms and Energy Profiles

This compound, as a Weinreb amide, is a key intermediate in organic synthesis, particularly for the preparation of ketones. researchgate.netwikipedia.org Computational modeling is instrumental in elucidating the mechanisms of these reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

A hallmark reaction of Weinreb amides is their reaction with organometallic reagents to form ketones without the common side-reaction of over-addition to form a tertiary alcohol. wikipedia.org Computational studies can model the reaction pathway, which typically involves the formation of a stable five-membered cyclic tetrahedral intermediate. researchgate.net This chelated intermediate prevents the collapse of the tetrahedral structure and subsequent addition of a second equivalent of the organometallic reagent. wikipedia.org

The energy profile for the reaction of this compound with a Grignard reagent (e.g., CH₃MgBr) can be calculated to determine the relative energies of the reactants, the tetrahedral intermediate, the transition state for its collapse, and the final ketone product. Quantum chemical calculations are essential for predicting reaction pathways and understanding the factors that control reaction outcomes. rsc.org

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound dictates its reactivity and physical properties. Analysis of the electron distribution, molecular orbitals, and bonding characteristics provides a fundamental understanding of the molecule.

Key Features:

Amide Resonance: The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double bond character, affecting its length and rotational barrier.

Aromatic System: The trimethylated phenyl ring is an electron-rich aromatic system that influences the reactivity of the amide group.

N-O Bond: The N-O bond is a relatively weak point in the molecule and its characteristics are important for the stability and reactivity of the Weinreb amide functionality.

Methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the delocalization of electron density and the nature of the bonding interactions within the molecule. The analysis can also provide insights into intramolecular hydrogen bonding, which may occur in certain conformations.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are the cornerstone of modern computational chemistry, providing a theoretical framework to predict molecular properties with high accuracy.

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to study molecules of the size of this compound. mdpi.commdpi.com These calculations can be used to determine:

Optimized Geometries: Predicting bond lengths, bond angles, and dihedral angles for the most stable conformers.

Vibrational Frequencies: Calculating the infrared (IR) spectrum of the molecule, which can be compared with experimental data.

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net

Thermochemical Data: Calculating enthalpies of formation, Gibbs free energies, and entropies. mdpi.com

Ab Initio Methods: Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are based on first principles without empirical parameters. nih.gov They can offer higher accuracy for certain properties, such as rotational barriers and interaction energies, but are computationally more demanding than DFT.

Illustrative Data Table: DFT Calculated Properties for a Model Benzamide

PropertyValueComputational Method
Total Energy (Hartree)-632.123B3LYP/6-311++G(d,p) mdpi.com
HOMO Energy (eV)-6.54B3LYP/6-311++G(d,p)
LUMO Energy (eV)-0.78B3LYP/6-311++G(d,p)
Dipole Moment (Debye)3.45B3LYP/6-311++G(d,p)

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for studying static properties and reaction pathways for a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. tandfonline.com MD simulations can model the behavior of this compound in different environments, such as in a solvent or interacting with other molecules.

Applications of MD Simulations:

Conformational Sampling: Exploring the full range of accessible conformations and their relative populations over time.

Solvation Effects: Understanding how solvent molecules arrange around the solute and how this affects its conformation and reactivity.

Intermolecular Interactions: Simulating the interaction of this compound with other molecules, for example, in a biological context if it were to act as a ligand for a protein. researchgate.net

MD simulations rely on force fields, which are sets of empirical parameters that describe the potential energy of the system. For novel molecules, these parameters may need to be developed or validated using quantum chemical calculations.

Computational Approaches to Structure-Reactivity and Structure-Selectivity Relationships

Computational chemistry is a powerful tool for understanding and predicting how the structure of a molecule influences its reactivity and the selectivity of its reactions. For this compound, this involves understanding how the methyl and methoxy (B1213986) groups affect the reactivity of the amide.

By computationally modeling a series of related benzamides with different substituents, it is possible to establish quantitative structure-activity relationships (QSAR). tandfonline.com For example, one could investigate how the electron-donating or -withdrawing nature of substituents on the phenyl ring affects the electrophilicity of the carbonyl carbon and, consequently, the rate of reaction with a nucleophile.

Computational studies can also explain the regioselectivity and stereoselectivity of reactions. For instance, in reactions involving the aromatic ring, the directing effects of the amide and methyl groups can be rationalized by examining the calculated electron density and the stability of possible reaction intermediates.

Applications in Complex Chemical Synthesis

Role as a Key Building Block for Natural Products and Advanced Synthetic Intermediates

While extensive research exists on the general class of N-methoxy-N-methylamides (Weinreb amides) as precursors to ketones and aldehydes in natural product synthesis, specific documented applications of N-Methoxy-N,2,3-trimethylbenzamide are not widely reported in publicly available scientific literature. The inherent stability of the Weinreb amide functionality allows for its tolerance of a wide range of reaction conditions, making it an ideal linchpin in the assembly of complex fragments. It is plausible that this specific trimethyl-substituted variant could be employed in the synthesis of highly substituted aromatic natural products or their analogues, where the methyl groups serve to tune electronic properties or block specific reactive sites. However, at present, detailed research findings on its direct application as a key building block for known natural products remain elusive.

Integration into Multi-Step Organic Synthesis Sequences

The integration of This compound into multi-step organic synthesis would theoretically leverage the reliable reactivity of the Weinreb amide moiety. This functional group is known to react with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate which, upon acidic workup, collapses to the corresponding ketone. This reactivity provides a powerful method for carbon-carbon bond formation.

A hypothetical multi-step sequence involving this compound could be envisioned as follows:

StepReaction TypeReactantProductPurpose
1Nucleophilic Acyl SubstitutionOrganometallic Reagent (e.g., R-MgBr)2,3-Dimethylphenyl ketone derivativeIntroduction of a new carbon-carbon bond
2ReductionReducing Agent (e.g., NaBH4)Secondary alcoholConversion of the ketone to a chiral center precursor
3Further FunctionalizationVariousComplex intermediateElaboration of the molecular framework

This table illustrates a potential, though not explicitly documented, pathway where this compound could serve as a starting point for more complex molecules. The presence of the 2,3-dimethylphenyl group could direct subsequent reactions or be a crucial structural element of the final target molecule.

Utility in Asymmetric Synthesis Methodologies

The application of N-methoxy-N-methylamides in asymmetric synthesis is a well-established strategy. Chiral Weinreb amides can be synthesized from chiral carboxylic acids without racemization and can be used to generate chiral ketones. While there is no specific literature detailing the use of This compound in asymmetric synthesis, its structure lends itself to such applications.

For instance, if a chiral auxiliary were incorporated into the molecule, or if it were to react with a chiral organometallic reagent, the resulting product could exhibit high levels of stereocontrol. The steric hindrance provided by the ortho-methyl group could potentially influence the facial selectivity of nucleophilic attack on the carbonyl carbon, leading to the preferential formation of one enantiomer or diastereomer.

Conclusion and Future Perspectives

Synthesis and Reactivity Paradigms of N-Methoxy-N,2,3-trimethylbenzamide

The construction of this compound is most logically achieved through the coupling of 2,3-dimethylbenzoic acid with N,O-dimethylhydroxylamine. This transformation, a cornerstone of amide synthesis, can be accomplished through a variety of well-established protocols. The choice of coupling agent is critical and can be tailored to specific laboratory conditions and desired purity profiles.

Coupling Reagent Typical Reaction Conditions Key Advantages
Carbodiimides (e.g., DCC, EDC)Room temperature, organic solvent (e.g., CH₂Cl₂, DMF)Mild conditions, readily available
Phosphonium Salts (e.g., PyBOP)Room temperature, organic solvent (e.g., CH₂Cl₂, DMF), base (e.g., DIPEA)High efficiency, low epimerization risk
Acid ChloridesTwo-step process: 1. SOCl₂ or (COCl)₂, heat; 2. Amine, baseHighly reactive, suitable for hindered substrates

Once synthesized, the reactivity of this compound is dominated by the electrophilic character of its carbonyl carbon, a feature elegantly moderated by the N-methoxy-N-methylamide functionality. This group is renowned for its ability to react with a wide range of organometallic reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists further addition, a common issue with other carboxylic acid derivatives, and collapses to the corresponding ketone upon acidic workup. The steric bulk imposed by the ortho-methyl group on the benzoyl ring likely plays a significant role in modulating the rate and success of these transformations, potentially requiring more forcing conditions or highly reactive nucleophiles.

Identification of Unexplored Reactivity Modes and Transformation Pathways

Beyond its classical role as a precursor to ketones, this compound presents several avenues for unexplored reactivity. The presence of the ortho-methyl group, in conjunction with the amide functionality, opens the door to directed metalation reactions. The use of strong bases, such as organolithium reagents, could potentially deprotonate the ortho-methyl group or the C6 position on the aromatic ring, generating a new nucleophilic center for subsequent reactions.

Furthermore, the reduction of the amide to the corresponding aldehyde represents another valuable, albeit potentially challenging, transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce Weinreb amides to amines, carefully controlled conditions with milder hydrides could favor the formation of 2,3-dimethylbenzaldehyde.

Potential Transformation Proposed Reagent System Anticipated Product
Directed Ortho-Metalations-BuLi, TMEDA, -78 °CLithiated species at C6
Benzylic Metalationn-BuLi, -78 °C to 0 °CLithiated species at the ortho-methyl group
Controlled ReductionDIBAL-H (1 equiv.), -78 °C2,3-Dimethylbenzaldehyde

Potential for Development of Novel Synthetic Methodologies

The unique structural features of this compound make it an intriguing substrate for the development of novel synthetic methodologies. Its use in transition-metal-catalyzed cross-coupling reactions, where the amide itself acts as a directing group, is a particularly promising area. For instance, palladium- or rhodium-catalyzed C-H activation at the C6 position could enable the introduction of a variety of functional groups, including aryl, alkyl, and heteroatom substituents.

Moreover, the development of catalytic, enantioselective additions of nucleophiles to the carbonyl group could provide access to chiral ketones, which are valuable building blocks in asymmetric synthesis. The design of chiral ligands that can effectively control the facial selectivity of the addition in the presence of the ortho-methyl group would be a significant advancement.

Emerging Applications in Interdisciplinary Chemical Research

While the direct application of this compound has yet to be widely reported, its potential utility can be envisioned in several areas of interdisciplinary chemical research. In medicinal chemistry, the 2,3-dimethylbenzoyl moiety is a structural motif found in some biologically active compounds. The ability to readily synthesize ketones derived from this scaffold could facilitate the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

In materials science, the controlled synthesis of complex aromatic ketones can serve as a starting point for the construction of novel polymers, dyes, or liquid crystals. The predictable reactivity of this compound would be advantageous in the multi-step syntheses often required in this field. As the tools of chemical synthesis continue to evolve, the strategic application of well-defined reagents like this compound will undoubtedly play a crucial role in driving innovation across the chemical sciences.

Q & A

Q. What are the standard synthetic routes for preparing N-Methoxy-N,2,3-trimethylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : N-Methoxy-N-methylbenzamides (Weinreb amides) are typically synthesized via coupling carboxylic acids with N,O-dimethylhydroxylamine. For example, Katritzky et al. (2002) used DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in solvents like methanol or acetonitrile to achieve high yields . Adjusting stoichiometry (e.g., 1.2–2.5 equiv. of reagents) and reaction time (4–24 hours) is critical. For this compound, substituting the benzoyl chloride with 2,3-dimethylbenzoyl chloride in a biphasic system (CH₂Cl₂/H₂O) with Na₂CO₃ could yield the target compound. Ensure anhydrous conditions for acid chloride formation (e.g., using oxalyl chloride/DMF) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. For example, Weinreb amides show distinct methoxy (δ ~3.1–3.3 ppm) and methylamide signals (δ ~3.6–3.8 ppm) .
  • HPLC : Purity analysis (≥95%) using reverse-phase columns (C18) with UV detection (λ = 254 nm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅NO₂: 194.1176) .

Q. What safety protocols are essential when handling N-Methoxy-N-methylbenzamide derivatives?

  • Methodological Answer :
  • Hazard Analysis : Conduct risk assessments per Prudent Practices in the Laboratory (National Academies Press, 2011). Evaluate hazards of reagents (e.g., dichloromethane, acid chlorides) and intermediates .
  • Mutagenicity : Ames testing revealed low mutagenicity for similar anomeric amides, but PPE (gloves, goggles) and fume hoods are mandatory .
  • Storage : Store at 2–8°C in inert atmospheres (argon) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis of this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., acid chloride formation vs. amidation) .
  • Solvent Optimization : Switch from dichloromethane to THF or acetonitrile to improve solubility of bulkier intermediates .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethyl acetate/pentane) to isolate pure product .

Q. What strategies mitigate decomposition of this compound during storage or reactions?

  • Methodological Answer :
  • Thermal Stability : Differential scanning calorimetry (DSC) showed decomposition >100°C; avoid heating above 60°C .
  • Light Sensitivity : Store in amber vials under argon. Add stabilizers (e.g., BHT) for long-term storage .
  • Moisture Control : Use molecular sieves (3Å) in reaction mixtures to prevent hydrolysis .

Q. How do structural modifications (e.g., trifluoromethyl groups) alter the reactivity of N-Methoxy-N-methylbenzamides?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in 3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)benzamide) increase electrophilicity, accelerating nucleophilic acyl substitutions .
  • Steric Effects : 2,3-Dimethyl groups may hinder access to the carbonyl, requiring polar aprotic solvents (DMF) for reactions .
  • Hydrogen Bonding : Near-IR spectroscopy revealed hydrogen bonding between thioacetamide and N-methoxy-N-methylbenzamide derivatives, influencing solubility and reactivity .

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